Benzyl-d7 Paraben

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

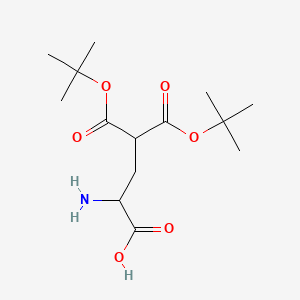

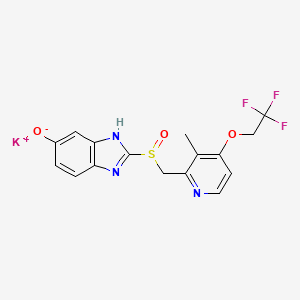

Benzyl-d7 Paraben is an organic compound that is used in the synthesis of various organic compounds. It is a derivative of benzyl paraben and is used in a variety of applications in the laboratory setting. This compound has been extensively studied and is used in a variety of scientific research applications.

科学的研究の応用

Occurrence and Environmental Fate : Parabens, including Benzyl Paraben, are widely used as preservatives in products such as cosmetics, pharmaceuticals, and foodstuffs. They have been identified as emerging contaminants in aquatic environments. Despite wastewater treatments that effectively remove parabens, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This is attributed to the continuous introduction of paraben-based products into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Human Exposure and Health Effects : Studies have detected parabens, including Benzyl Paraben, in human urine, serum, and seminal plasma, indicating widespread human exposure. Parabens have shown weak estrogenic and other endocrine-disrupting effects, including reduced testosterone levels in exposed male rats. However, the concentrations in human samples were relatively low and the health implications of these findings are not fully understood (Frederiksen, Jørgensen, & Andersson, 2011).

Antiandrogenic Activity : Certain parabens, such as Benzyl Paraben, exhibit strong antiandrogenic activity. The antiandrogenic activity of parabens correlates with their binding energies and is less prone to hydrolysis, especially for parabens with aromatic side chains like Benzyl Paraben. These findings suggest potential health risks and considerations for the design of paraben-related substitutes (Ding et al., 2017).

Metabolism and Toxicity : In studies involving breast cancer cells, parabens including Benzyl Paraben were metabolized to p-hydroxybenzoic acid. The stability of parabens may explain their accumulation in breast cancer tissues. However, the specific health implications of this accumulation are yet to be fully understood (Dagher et al., 2012).

Ecotoxicity and Environmental Impact : Parabens have been identified in various environmental matrices, including sediment, sewage sludge, and surface waters. The ecotoxicity of parabens and their degradation products varies, and their effects on non-target species need further investigation. The presence of these compounds in the environment raises concerns about their potential impact on ecosystems (Liao et al., 2013).

特性

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i1D,2D,3D,4D,5D,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-DMCBOUTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC(=O)C2=CC=C(C=C2)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-d7 Paraben | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

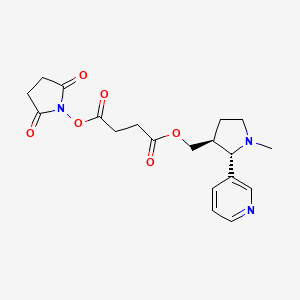

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

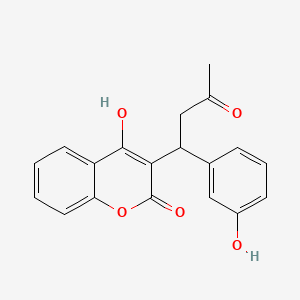

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

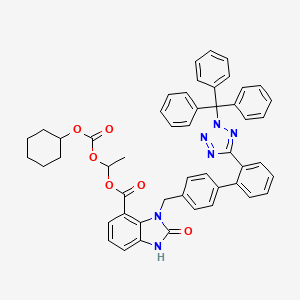

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

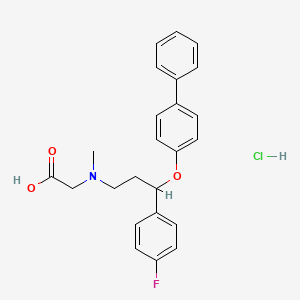

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)